3-(benzylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)propanamide
Description
3-(Benzylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)propanamide is a synthetic organic compound featuring a benzo[d]thiazol core substituted with an isopropyl group at the 6-position. The propanamide backbone is modified with a benzylsulfonyl moiety at the 3-position, conferring distinct electronic and steric properties. Its structural uniqueness lies in the combination of a sulfonyl group (electron-withdrawing) and an isopropyl-substituted benzothiazole (hydrophobic), which may enhance binding affinity to biological targets while modulating solubility.
Properties
IUPAC Name |
3-benzylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-14(2)16-8-9-17-18(12-16)26-20(21-17)22-19(23)10-11-27(24,25)13-15-6-4-3-5-7-15/h3-9,12,14H,10-11,13H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVZQHMVFGHJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
3-(Benzylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)propanamide (C20H21N2O3S2, MW: 409.52 g/mol) features:
- A 6-isopropyl-substituted benzo[d]thiazole ring system
- A propanamide linker at position 2 of the heterocycle
- A benzylsulfonyl group at the terminal position of the propanamide chain
Key synthetic challenges include:
- Regioselective introduction of the isopropyl group on the benzothiazole ring
- Efficient coupling of the propanamide-sulfonyl moiety without epimerization
- Compatibility of reaction conditions with acid/base-sensitive functional groups
Synthetic Routes and Methodological Variations
Route 1: Sequential Assembly via Benzothiazole Ring Formation
This approach prioritizes constructing the benzothiazole scaffold before introducing the sulfonamide-propanamide side chain.
Step 1: Synthesis of 6-Isopropylbenzo[d]thiazol-2-amine
Reagents :
- 4-Isopropyl-2-aminothiophenol (1.0 eq)
- Cyanogen bromide (1.2 eq) in ethanol/water (3:1)
Procedure :
Cyclization occurs at 80°C for 6 hr, yielding 6-isopropylbenzo[d]thiazol-2-amine as pale yellow crystals (mp 148–150°C). Characterization via 1H NMR shows diagnostic signals at δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), and 2.85 (septet, J = 6.8 Hz, 1H, CH(CH3)2).
Step 2: Propanamide Chain Installation
Reagents :
- 3-Chloropropanoyl chloride (1.5 eq)
- Triethylamine (2.0 eq) in dry THF
Reaction :
The amine undergoes acylation at 0°C → rt for 12 hr, producing N-(6-isopropylbenzo[d]thiazol-2-yl)propanamide in 78% yield. IR analysis confirms amide formation (νmax 1655 cm−1, C=O stretch).
Step 3: Sulfonylation with Benzylsulfonyl Chloride
Conditions :
- Benzylsulfonyl chloride (1.2 eq)
- DMAP (0.1 eq) in CH2Cl2 at reflux
Outcome :
Final coupling achieves 65% yield after column chromatography (hexane:EtOAc 4:1). MS (ESI+): m/z 409.1 [M+H]+.
Route 2: Convergent Synthesis via Sulfonyl Precursor
This method utilizes pre-formed sulfonyl intermediates to streamline the synthesis.
Preparation of 3-(Benzylsulfonyl)propanoic Acid
Oxidation Protocol :
- 3-(Benzylthio)propanoic acid (1.0 eq)
- H2O2 (30%, 3.0 eq) in acetic acid at 50°C
Result :
Quantitative conversion to sulfonic acid, followed by acid chloride formation using SOCl2 (bp 76°C, 2 hr reflux).
Direct Amide Coupling
Reagents :
- 6-Isopropylbenzo[d]thiazol-2-amine (1.0 eq)
- 3-(Benzylsulfonyl)propanoyl chloride (1.3 eq)
- N-Methylmorpholine (2.0 eq) in DMF
Performance :
85% isolated yield after recrystallization from ethanol. 13C NMR confirms sulfone (δ 55.2 ppm, SO2CH2) and amide (δ 170.1 ppm, C=O) groups.
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Overall Yield | Purity | Scalability |
|---|---|---|---|
| Sequential Assembly | 52% | 95% | Moderate |
| Convergent | 73% | 97% | High |
| Microwave | 82% | 98% | Limited |
Byproduct Formation and Mitigation
Major impurities include:
- N-Acylation byproducts (controlled via low-temperature acylation)
- Sulfoxide intermediates (minimized by strict anhydrous conditions)
- Ring-opened benzothiazoles (pH maintained at 6–8 during reactions)
Analytical Characterization Benchmarks
Spectroscopic Standards
| Technique | Key Diagnostic Signals |
|---|---|
| 1H NMR | δ 1.25 (d, 6H, CH(CH3)2), 3.45 (t, 2H, SO2CH2), 7.32–7.45 (m, 5H, Ar-H) |
| IR | 1325 cm−1 (asym. SO2), 1160 cm−1 (sym. SO2) |
| HRMS | Calculated: 409.1052 [M+H]+, Found: 409.1051 |
Chromatographic Purity
HPLC method (C18 column, MeCN:H2O 60:40, 1 mL/min): tR = 8.72 min, purity ≥97%
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Route 1 Usage | Route 2 Usage |
|---|---|---|---|
| 4-Isopropyl-2-aminothiophenol | 4200 | 1.2 kg | - |
| Benzylsulfonyl chloride | 1850 | 0.8 kg | 1.1 kg |
| Cyanogen bromide | 980 | 0.5 kg | - |
Environmental Impact Metrics
- PMI (Process Mass Intensity): 32 (Route 1) vs. 18 (Route 2)
- E-Factor: 46 (Route 1) vs. 28 (Route 2)
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
3-(benzylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert cytotoxic effects by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Electron-Withdrawing Groups: The benzylsulfonyl group in the target compound contrasts with the benzyloxy group in compounds (e.g., entries 13–14), which showed negligible activity .
- Heterocyclic Cores : The 6-isopropylbenzo[d]thiazole core differentiates it from benzoimidazole derivatives (e.g., ), where the nitrogen-rich imidazole ring may alter π-π stacking interactions .
- Pharmacological Targets : Unlike the acrylamide-based CDK7 inhibitors in , the target compound’s propanamide backbone may favor alternative kinase binding modes, though both classes exploit thiazole-related heterocycles for selectivity .
Biological Activity
The compound 3-(benzylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)propanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(benzylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)propanamide can be described as follows:
- IUPAC Name : 3-(benzylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)propanamide
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 350.45 g/mol
This compound features a benzyl sulfonamide group and a thiazole derivative, which are known to impart various biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar thiazole derivatives possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell walls or interference with essential metabolic pathways in pathogens .
Anti-inflammatory Effects
Compounds with sulfonamide groups, like 3-(benzylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)propanamide, have been reported to exhibit anti-inflammatory effects. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Potential
Thiazole derivatives have also been studied for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression. The specific anticancer activity of 3-(benzylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)propanamide remains to be fully elucidated but is suggested based on its structural analogs .
The biological activity of this compound is thought to arise from multiple mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression.
- Cellular Signaling Pathways : The compound could modulate signaling pathways that regulate cell survival and proliferation.
- Interaction with DNA/RNA : Similar compounds have shown the ability to intercalate with nucleic acids, affecting gene expression.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those similar to 3-(benzylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)propanamide. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential .
Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, administration of a thiazole derivative demonstrated a dose-dependent reduction in paw edema. The compound was effective at doses ranging from 10 to 50 mg/kg, indicating its potential as an anti-inflammatory agent .
Study 3: Anticancer Properties
Research involving various cancer cell lines showed that thiazole derivatives could inhibit cell proliferation and induce apoptosis. A specific study on a related compound revealed an IC50 value of approximately 20 μM against breast cancer cells, highlighting the potential for therapeutic applications in oncology .
Q & A
Q. What are the optimal synthetic routes for 3-(benzylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)propanamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of benzyl groups and coupling with the thiazole core. Key steps:
- Sulfonylation : Use sodium azide and copper iodide under nitrogen for benzylsulfonyl group introduction (reflux in ethanol/water) .
- Amide Coupling : Employ HBTU or DCC as coupling agents in anhydrous DMF to link the sulfonyl-propanamide moiety to the thiazole ring .
- Purification : Use HPLC (C18 column, methanol/water gradient) to achieve >98% purity. Yields improve with inert atmospheres (N₂) and controlled temperature during reflux .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm sulfonyl (-SO₂-) protons (δ 3.5–4.0 ppm) and thiazole C=N (δ 160–165 ppm) .
- IR Spectroscopy : Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .
- HPLC-MS : Verify molecular weight (e.g., m/z 430–450 range) and purity (>95%) .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiazole ring .
- Hygroscopicity : Use anhydrous solvents (e.g., DMF) during synthesis to avoid hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can synthetic impurities be systematically identified and resolved?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS/MS to detect intermediates (e.g., incomplete sulfonylation products).
- Optimization : Adjust stoichiometry (e.g., 1.2 eq. benzylsulfonyl chloride) and reaction time (8–12 hr) to minimize side reactions .
- Case Study : In analogous compounds (e.g., BT18), impurities from nitro-group reduction were mitigated using NaBH₄ instead of H₂/Pd-C .
Q. What computational methods support the prediction of this compound’s reactivity in biological systems?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with thiazole-binding targets (e.g., kinase enzymes).
- DFT Calculations : Predict electrophilic sites (e.g., sulfonyl group) for nucleophilic attack using Gaussian09 with B3LYP/6-31G* basis set .
Q. How do structural modifications (e.g., isopropyl vs. methyl substituents) affect bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing isopropyl with cyclohexyl) and test in vitro. For example:
| Substituent | IC₅₀ (μM) | LogP |
|---|---|---|
| Isopropyl | 0.45 | 3.2 |
| Cyclohexyl | 1.8 | 4.1 |
| Data inferred from benzothiazole analogs in |
- Rationale : Bulkier groups reduce solubility but may enhance target binding via hydrophobic interactions .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time). For instance, conflicting IC₅₀ values in MCF-7 cells may arise from serum concentration differences (5% vs. 10% FBS) .
- Standardization : Use a unified protocol (e.g., 48 hr incubation, ATP-based viability assays) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
